molecular formula C9H12ClN3O2 B11804721 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11804721
M. Wt: 229.66 g/mol
InChI Key: NHRDZJYDOCUSMI-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a chlorine atom and a cyclohexyl group attached to the triazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 5-chloro-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to prevent decomposition of the triazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the triazole ring.

Scientific Research Applications

5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The chlorine atom and cyclohexyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom and the cyclohexyl group in 5-Chloro-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid makes it unique compared to other triazole derivatives. These substituents can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-1-cyclohexyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H12ClN3O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,15)

InChI Key

NHRDZJYDOCUSMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(N=N2)C(=O)O)Cl

Origin of Product

United States

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